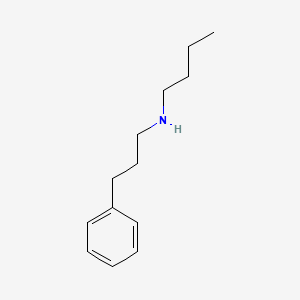

Butyl(3-phenylpropyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-phenylpropyl)butan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-2-3-11-14-12-7-10-13-8-5-4-6-9-13/h4-6,8-9,14H,2-3,7,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRPTMQCWKGUSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Butyl 3 Phenylpropyl Amine and Analogous Structures

Alkylation Approaches for Butyl(3-phenylpropyl)amine Synthesis

Alkylation represents a classical and direct method for the formation of carbon-nitrogen bonds. The synthesis of this compound via this route involves the reaction of a primary amine with an alkyl halide, leading to the desired secondary amine.

Nucleophilic Substitution Reactions

The synthesis of this compound through nucleophilic substitution involves the reaction of a primary amine with an alkyl halide. wikipedia.org This can be achieved through two equivalent pathways: the reaction of 3-phenylpropylamine (B116678) with a butyl halide (e.g., 1-bromobutane) or the reaction of butylamine (B146782) with a 3-phenylpropyl halide (e.g., 3-phenylpropyl bromide). The amine acts as the nucleophile, attacking the electrophilic carbon atom of the alkyl halide and displacing the halide leaving group. libretexts.org This type of reaction is termed nucleophilic aliphatic substitution. wikipedia.org

The general reaction is typically conducted by heating the reactants, often in a solvent like ethanol (B145695) and within a sealed tube to prevent the escape of volatile amines like ammonia (B1221849) or butylamine. chemguide.co.uk The initial product of the substitution is an ammonium (B1175870) salt, which is then deprotonated by a base (often an excess of the starting amine) to yield the neutral secondary amine. chemguide.co.ukyoutube.com A specific, analogous preparation involves the alkylation of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide with 3-phenylpropyl bromide, demonstrating the utility of this class of electrophile in amine synthesis. orgsyn.org

Reaction Pathway 1: 3-Phenylpropylamine and 1-Bromobutane

Nucleophile: 3-Phenylpropylamine

Electrophile: 1-Bromobutane

Product: Butyl(3-phenylpropyl)ammonium bromide, followed by deprotonation to this compound.

Reaction Pathway 2: Butylamine and 3-Phenylpropyl Bromide

Nucleophile: Butylamine

Electrophile: 3-Phenylpropyl Bromide

Product: Butyl(3-phenylpropyl)ammonium bromide, followed by deprotonation to this compound.

The direct alkylation of amines with alkyl halides typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. youtube.comuci.edu In this one-step process, the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide from the backside relative to the leaving group, leading to a transition state where the new C-N bond is forming as the C-X (carbon-halogen) bond is breaking. uci.eduuniversalclass.com

A significant challenge in this synthesis is the lack of selectivity due to multiple alkylations. wikipedia.orgresearchgate.net The secondary amine product, this compound, is often more nucleophilic than the primary amine reactant. This increased reactivity makes it susceptible to a second alkylation, leading to the formation of a tertiary amine (dithis compound or butylbis(3-phenylpropyl)amine), and potentially a third alkylation to form a quaternary ammonium salt. wikipedia.orgchemguide.co.ukresearchgate.net This results in a mixture of products, which complicates purification and reduces the yield of the desired secondary amine. researchgate.net

Several strategies can be employed to optimize the formation of the secondary amine:

Use of Excess Primary Amine: Employing a large excess of the initial primary amine (e.g., 3-phenylpropylamine) favors the reaction with the alkyl halide over the subsequent reaction of the secondary amine product. chemguide.co.uk The high concentration of the primary amine increases the probability of its collision with the alkyl halide.

Controlled Reaction Conditions: Monoalkylation can be favored by carefully controlling reaction conditions. One approach involves ensuring the newly formed secondary amine remains protonated. researchgate.net The resulting ammonium salt is no longer nucleophilic and cannot participate in further alkylation. This can be achieved by using amine hydrohalide salts as reactants, where a base selectively deprotonates the reactant primary amine while the product secondary amine remains as a salt. researchgate.net

Alternative Reagents: To circumvent overalkylation, multi-step procedures using protecting groups on the amine are often employed, such as in the synthesis via 2-nitrobenzenesulfonamides. orgsyn.org

| Factor | Influence on Selectivity for Secondary Amine | Rationale |

| Stoichiometry | Using a large excess of the primary amine increases selectivity. | Statistically favors the reaction of the alkyl halide with the more abundant primary amine over the secondary amine product. chemguide.co.uk |

| pH Control | Maintaining a pH where the secondary amine product is protonated prevents further reaction. | The protonated amine (ammonium salt) is not nucleophilic and cannot react with the alkyl halide. researchgate.net |

| Reactant Structure | Steric hindrance around the nitrogen of the secondary amine can slow down the second alkylation. | Bulky groups can physically block the approach of the alkyl halide to the secondary amine's nitrogen atom. universalclass.com |

| Leaving Group | A better leaving group (I > Br > Cl) increases the reaction rate but may not improve selectivity. | While it accelerates the first alkylation, it also accelerates subsequent alkylations. uci.edu |

Reductive Amination Protocols

Reductive amination is a highly versatile and widely used method for synthesizing amines, including secondary amines like this compound. researchgate.netnumberanalytics.com This process involves two main steps: the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its reduction. beilstein-journals.org

Conversion of Carbonyl Compounds with Amines

The first step of reductive amination is the condensation of a carbonyl compound with a primary amine to form an imine intermediate. beilstein-journals.orgchem-station.com To synthesize this compound, this can be achieved by reacting 3-phenylpropanal (B7769412) with butylamine or, alternatively, by reacting butanal with 3-phenylpropylamine.

The mechanism begins with the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate called a carbinolamine. organicchemistrytutor.com In the presence of a trace amount of acid, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). organicchemistrytutor.com The nitrogen's lone pair then assists in expelling the water molecule, forming a protonated imine, known as an iminium ion. chem-station.comorganicchemistrytutor.com Deprotonation of the iminium ion yields the neutral imine. The formation of the iminium cation is crucial as it is the species that is ultimately reduced. chem-station.com

Reaction Pathway 1:

Carbonyl: 3-Phenylpropanal

Amine: Butylamine

Intermediate: N-Butyl-3-phenylprop-1-en-1-imine

Reaction Pathway 2:

Carbonyl: Butanal

Amine: 3-Phenylpropylamine

Intermediate: N-(3-Phenylpropyl)but-1-en-1-imine

Strategic Application of Hydride Reducing Agents

The second and final step is the reduction of the C=N double bond of the imine or iminium ion. numberanalytics.com The key to a successful one-pot reductive amination is the choice of a reducing agent that is selective for the iminium ion over the starting carbonyl compound. beilstein-journals.org This allows the imine to form in situ before being reduced.

Hydride reducing agents are commonly employed for this purpose. While powerful hydrides like lithium aluminum hydride (LiAlH4) can be used, they would also reduce the starting aldehyde and must be added in a separate step after imine formation is complete. organicchemistrytutor.com Milder, more selective hydride reagents are preferred for direct (one-pot) reductive aminations. wikipedia.org

Sodium Cyanoborohydride (NaBH3CN): This is a classic reagent for reductive amination. It is a weaker reducing agent than sodium borohydride (B1222165) (NaBH4) and is stable in mildly acidic conditions (pH ~6-7), which are optimal for reducing iminium ions. chem-station.com At this pH, the reduction of aldehydes and ketones is slow, allowing for the preferential reduction of the imine intermediate as it forms. organicchemistrytutor.comwikipedia.org

Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)3): This reagent has become increasingly popular as it is less toxic than NaBH3CN and is also highly selective for the reduction of imines and iminium ions in the presence of aldehydes or ketones. chem-station.comwikipedia.org It is a mild reagent that works efficiently under non-acidic conditions. beilstein-journals.org

Catalytic Hydrogenation: Another common method involves hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel. wikipedia.org Palladium on carbon (Pd/C) is a versatile catalyst for this transformation. wikipedia.org

A study on the direct asymmetric reductive amination (DARA) of acetophenone (B1666503) with 3-phenylpropylamine highlights the advanced application of this methodology, utilizing an iridium catalyst to achieve high yield and enantioselectivity. d-nb.infonih.gov This demonstrates the potential for producing chiral amines through sophisticated reductive amination protocols.

| Hydride Reducing Agent | Key Characteristics | Typical Reaction Conditions |

| Sodium Borohydride (NaBH4) | Stronger reductant; reduces both carbonyls and imines. wikipedia.org Used in stepwise procedures. | Methanol solvent; imine formed first, then NaBH4 is added. organic-chemistry.org |

| Sodium Cyanoborohydride (NaBH3CN) | Selective for iminium ions over carbonyls at controlled pH. organicchemistrytutor.com Allows for one-pot reactions. | Mildly acidic (pH 6-7) to favor iminium ion formation and reduction. chem-station.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Mild, selective for imines/iminium ions. wikipedia.org Low toxicity. Effective for a wide range of substrates. | Acetic acid or dichloroethane solvent; no strict pH control needed. beilstein-journals.org |

pH and Reaction Rate Control in Imine Formation

The formation of an imine (or Schiff base) is a critical intermediate step in the synthesis of many amines, including through reductive amination pathways. libretexts.orgjove.com This reversible, acid-catalyzed reaction involves the nucleophilic addition of a primary amine to a carbonyl group (aldehyde or ketone), followed by the elimination of a water molecule to form the C=N double bond of the imine. jove.comlibretexts.orglibretexts.org The subsequent reduction of this imine yields the target amine.

The rate and efficiency of imine formation are highly dependent on the pH of the reaction medium. libretexts.orglumenlearning.com Careful control of pH is essential for maximizing the reaction rate. jove.comlumenlearning.compressbooks.pub The optimal pH for imine formation is generally found to be in a mildly acidic range, typically between 4 and 5. libretexts.orgpressbooks.pubresearchgate.net

The dependency of the reaction rate on pH can be explained by two competing factors:

At low pH (highly acidic conditions): While acid catalysis is necessary to protonate the hydroxyl group of the intermediate carbinolamine, making it a good leaving group (H₂O), excessively low pH leads to the protonation of the amine reactant. libretexts.orglibretexts.orglumenlearning.com This converts the amine into its non-nucleophilic ammonium conjugate acid, which cannot initiate the attack on the carbonyl carbon, thus slowing down or halting the reaction. libretexts.orglumenlearning.comlibretexts.org

At high pH (alkaline or neutral conditions): There is an insufficient concentration of acid to effectively protonate the hydroxyl group of the carbinolamine intermediate. libretexts.orglibretexts.orglumenlearning.com Since hydroxide (B78521) (OH⁻) is a poor leaving group, the elimination step to form the iminium ion and subsequently the imine is significantly hindered, leading to a drop in the reaction rate. libretexts.orgpressbooks.pub

Therefore, a delicate balance must be struck. The pH must be low enough to facilitate the dehydration step but high enough to ensure a sufficient concentration of the free, nucleophilic amine is available to react. researchgate.net This optimization is crucial for the efficient synthesis of imine intermediates en route to amines like this compound.

| > 6 (Weakly Acidic/Alkaline) | Amine is fully nucleophilic | OH group is not protonated | Low | The elimination of water is slow because the hydroxyl group is a poor leaving group. libretexts.orglibretexts.orglumenlearning.com |

Enantioselective Synthesis Pathways for Chiral Amine Analogues

Chiral amines are of immense importance as they are key structural components in a vast number of pharmaceuticals, agrochemicals, and natural products. acs.orgnih.govd-nb.info They also serve as indispensable resolving agents, chiral building blocks, and chiral auxiliaries in asymmetric synthesis. nih.govsigmaaldrich.com Consequently, the development of enantioselective methods to produce specific stereoisomers of chiral amines is a major focus of modern organic synthesis. d-nb.infowikipedia.org

Enantioselective synthesis aims to form a new chiral center in a molecule, producing a specific enantiomer or diastereomer in excess. wikipedia.org Two primary strategies to achieve this in amine synthesis involve the use of chiral auxiliaries and chiral catalysts.

Chiral Auxiliaries: A chiral auxiliary is a stoichiometric, enantiomerically pure compound that is temporarily incorporated into a substrate. It directs the stereochemical outcome of a subsequent reaction before being removed. wikipedia.org In amine synthesis, a common approach is reductive amination using a chiral amine as the auxiliary. d-nb.info This creates a diastereomeric imine intermediate, which, upon reduction, leads to a diastereomeric mixture of products that can often be separated. The final step involves the cleavage of the auxiliary to yield the desired enantiomerically enriched primary amine. While effective, this method requires stoichiometric amounts of the auxiliary and additional steps for its attachment and removal. wikipedia.org

Chiral Catalysis: A more atom-economical approach is enantioselective catalysis, which uses a substoichiometric amount of a chiral catalyst to generate large quantities of a chiral product. wikipedia.org For the synthesis of chiral amines, the asymmetric hydrogenation of prochiral imines is a powerful and widely studied method. acs.orgnih.gov This is typically achieved using transition metal complexes, such as those of iridium, rhodium, or palladium, combined with chiral ligands. acs.orgnih.gov These ligands, which are often phosphorus-based (e.g., phosphino-oxazolines) or N-heterocyclic carbenes, create a chiral environment around the metal center. acs.orgnih.gov This chiral catalytic system coordinates to the imine substrate and facilitates the addition of hydrogen from one specific face, leading to the preferential formation of one enantiomer of the amine product. acs.org

Table 2: Comparison of Chiral Strategies in Amine Synthesis

| Strategy | Description | Key Features |

|---|---|---|

| Chiral Auxiliaries | A stoichiometric chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. wikipedia.org | - Forms diastereomeric intermediates. - Products are separable by standard techniques like chromatography. - Requires attachment and removal steps. wikipedia.org |

| Chiral Catalysts | A substoichiometric amount of a chiral catalyst (e.g., metal-ligand complex) is used to favor the formation of one enantiomer. wikipedia.org | - Highly efficient (low catalyst loading). - No need for auxiliary attachment/removal. - Key method is asymmetric hydrogenation of imines. acs.org |

Non-Traditional and Modern Synthetic Routes

Beyond direct alkylation or reductive amination, several other established and modern methods provide access to primary and other amines, offering solutions to challenges like overalkylation or providing pathways from different starting materials.

The reduction of nitrogen-containing functional groups like nitriles and amides is a fundamental method for preparing amines. libretexts.org

Nitrile Reduction: Nitriles can be effectively reduced to primary amines using strong reducing agents or catalytic hydrogenation. wikipedia.orgallrounder.ai A common and powerful reagent for this transformation is lithium aluminum hydride (LiAlH₄) in an ether solvent. libretexts.orgallrounder.aistudymind.co.uk This method adds a -CH₂NH₂ group, extending the carbon chain by one carbon from the original alkyl halide used to make the nitrile. libretexts.org An alternative is catalytic hydrogenation, which employs hydrogen gas (H₂) over a metal catalyst like Raney nickel, palladium, or platinum. wikipedia.orgallrounder.aistudymind.co.uk This approach is often more economical for large-scale industrial production. wikipedia.org

Amide Reduction: Amides can also be reduced to amines using strong hydride reagents, most notably LiAlH₄. wikipedia.orgyoutube.com This reaction converts the carbonyl group of the amide directly into a methylene (B1212753) group (-CH₂-), without changing the carbon skeleton. youtube.com The reduction of amides is a versatile route that can be used to synthesize primary, secondary, or tertiary amines depending on the substitution of the starting amide. youtube.com However, the high reactivity of LiAlH₄ requires anhydrous conditions. sparkl.me While catalytic hydrogenation can also reduce amides, it typically demands harsh conditions like high pressures and temperatures. wikipedia.org

Table 3: Common Reagents for Nitrile and Amide Reduction

| Functional Group | Reagent | Product | Key Features |

|---|---|---|---|

| Nitrile (R-C≡N) | LiAlH₄, then H₂O | Primary Amine (R-CH₂NH₂) | Powerful, high yield, common lab-scale method. libretexts.orgstudymind.co.uk |

| H₂ / Metal Catalyst (Ni, Pd, Pt) | Primary Amine (R-CH₂NH₂) | Economical, suitable for industrial scale. wikipedia.org |

| Amide (R-CO-NR'R'') | LiAlH₄, then H₂O | Amine (R-CH₂-NR'R'') | Versatile for 1°, 2°, or 3° amines; carbonyl becomes CH₂. wikipedia.orgyoutube.com |

The Hofmann and Curtius rearrangements are classic name reactions that convert carboxylic acid derivatives into primary amines with the loss of one carbon atom (as carbon dioxide). jove.comlibretexts.orgnumberanalytics.com

Hofmann Rearrangement: This reaction involves the treatment of a primary amide with bromine (Br₂) or chlorine in a strong aqueous base like sodium hydroxide. numberanalytics.comtcichemicals.com The reaction proceeds through a complex mechanism that involves the formation of an N-bromoamide intermediate, which then rearranges to an isocyanate. jove.comlibretexts.org The isocyanate is subsequently hydrolyzed in the aqueous base to form a carbamic acid, which spontaneously decarboxylates to yield the primary amine and CO₂. jove.comlibretexts.org

Curtius Rearrangement: The Curtius rearrangement achieves a similar transformation but starts from an acyl azide (B81097). jove.comwikipedia.org Acyl azides can be prepared from carboxylic acids or their derivatives like acid chlorides. jove.comwikipedia.org Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas (N₂) to form an isocyanate intermediate. jove.comorganic-chemistry.org Similar to the Hofmann rearrangement, this isocyanate can be trapped with water to produce a primary amine after decarboxylation, or with an alcohol to form a carbamate. jove.comwikipedia.orgnih.gov The Curtius reaction is generally considered milder than the Hofmann rearrangement.

Both reactions are synthetically valuable as they provide a method for descending a homologous series, creating an amine with one fewer carbon atom than the starting carboxylic acid derivative. numberanalytics.comtcichemicals.com

A significant challenge in synthesizing primary amines via direct alkylation of ammonia is overalkylation, where the newly formed primary amine reacts further with the alkyl halide to produce secondary, tertiary, and even quaternary ammonium salts. masterorganicchemistry.comchemistrysteps.com The Gabriel synthesis provides an elegant solution to this problem, allowing for the clean preparation of primary amines. masterorganicchemistry.comwordpress.com

The synthesis utilizes phthalimide (B116566) as a protected form of ammonia. masterorganicchemistry.comchemistrysteps.com The key steps are:

Deprotonation: The N-H proton of phthalimide is acidic (pKa ≈ 8.3) due to the two adjacent electron-withdrawing carbonyl groups and can be removed by a moderately strong base like potassium hydroxide (KOH) or potassium hydride (KH) to form the potassium phthalimide salt. masterorganicchemistry.comchemistrysteps.com

Alkylation: The resulting phthalimide anion is a good nucleophile that attacks a primary alkyl halide in an Sₙ2 reaction to form an N-alkyl phthalimide. masterorganicchemistry.comchemistrysteps.com Crucially, the resulting product is not nucleophilic enough to react further, preventing overalkylation. masterorganicchemistry.com

Hydrolysis/Hydrazinolysis: The final step is to liberate the desired primary amine from the N-alkyl phthalimide. This is typically achieved by heating with hydrazine (B178648) (NH₂NH₂) or by acid-catalyzed hydrolysis. masterorganicchemistry.comyoutube.com Hydrazinolysis is often preferred as it proceeds under milder conditions.

The Gabriel synthesis is a reliable and high-yielding method specifically for the synthesis of primary amines from primary alkyl halides. chemistrysteps.comwordpress.com

Decarboxylative Radical Polar Crossover Processes for Functionalized Amines

A novel and powerful method for synthesizing functionalized linear aliphatic primary amines involves a decarboxylative radical-polar crossover process. rsc.org This strategy addresses the limitations of previous methods, which were often restricted to hydroaminomethylation reactions for producing linear aliphatic amines. rsc.org This approach utilizes the decarboxylation of carboxylic acids to generate radical intermediates that can then participate in polar reactions, enabling the formation of a wide range of functionalized amines with high yields. rsc.orgresearchgate.net

The core of this process is the controlled generation of a radical species from a carboxylic acid derivative, which then undergoes a crossover to a polar, ionic intermediate. researchgate.net This transformation allows for the subsequent reaction with various nucleophiles or electrophiles to introduce desired functional groups. thieme-connect.de For instance, N-hydroxyphthalimide (NHPI) esters are effective radical precursors, undergoing reductive decarboxylative fragmentation to create a substrate radical. researchgate.net This radical can then be oxidized to form a cation, which subsequently reacts with a nucleophile. thieme-connect.de

The versatility of this method is highlighted by its application in the late-stage functionalization of complex molecules and the synthesis of existing drugs. rsc.org Mechanistic studies have detailed the process, which often involves photoredox or copper catalysis to facilitate the single-electron transfer steps necessary for the radical-polar crossover. mdpi.com

Key Features of Decarboxylative Radical Polar Crossover:

| Feature | Description |

| Starting Materials | Readily available and abundant carboxylic acids. |

| Key Transformation | Conversion of a radical intermediate to an ionic intermediate. thieme-connect.de |

| Catalysis | Often employs photoredox or metal catalysts (e.g., copper). mdpi.com |

| Applicability | Synthesis of a broad range of functionalized linear aliphatic primary amines. rsc.org |

| Advantages | High yields, good functional group tolerance, and applicability to complex molecules. rsc.orgmdpi.com |

Multicomponent Catalytic Reactions yielding Substituted Amines

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like substituted amines from three or more starting materials in a single step. acs.org These reactions are advantageous due to their operational simplicity and the ability to generate diverse molecular architectures quickly. rsc.org

One notable example is the nickel-catalyzed multicomponent coupling of alkenes, aldehydes, and amides to produce allylic amines. rsc.org This method combines nickel catalysis with a Lewis acid to facilitate the reaction, providing a practical and environmentally friendly route to structurally complex and functionally diverse allylic amines. rsc.org The use of inexpensive and readily available starting materials further enhances the practicality of this approach. rsc.org

Another strategy involves a zinc-mediated carbonyl alkylative amination (CAA) reaction for the synthesis of α-branched amines. nih.gov This method overcomes some limitations of traditional carbonyl reductive amination (CRA) by enabling the use of a wider range of substrates, including carboxylic acid derivatives as alkyl donors. nih.gov The reaction can be performed at various scales, from microtiter plates for high-throughput experimentation to gram-scale synthesis. nih.gov

Examples of Multicomponent Reactions for Amine Synthesis:

| Reaction Type | Starting Materials | Product | Catalyst/Mediator |

| Nickel-Catalyzed Coupling | Alkenes, Aldehydes, Amides | Allylic Amines | Nickel(II) salt and Lewis Acid rsc.org |

| Carbonyl Alkylative Amination | Aldehydes, Amines, Alkyl Halides/Carboxylic Acids | α-Branched Amines | Zinc nih.gov |

| A³ Coupling (Ketone, Alkyne, Amine) | Ketones, Alkynes, Amines | α-Substituted Propargylamines | - diva-portal.org |

These multicomponent strategies provide powerful tools for the synthesis of substituted amines, including structures analogous to this compound, with high efficiency and molecular diversity.

Scalable Industrial Synthesis and Process Optimization for this compound

The industrial-scale production of this compound necessitates a focus on scalability, cost-effectiveness, and process optimization to ensure high yields and purity. While specific industrial synthesis details for this compound are not extensively published, general principles of amine synthesis and process optimization can be applied.

Parameters for Enhanced Yields and Purity

Achieving high yields and purity in the synthesis of amines like this compound on an industrial scale requires careful control of several reaction parameters. Drawing parallels from the synthesis of related amines, key factors include:

Catalyst Selection and Loading: The choice of catalyst is crucial. For instance, in related amine syntheses, engineered enzymes like transaminases or dehydrogenases have been employed to improve stereoselectivity and efficiency. dovepress.comnih.gov For non-biocatalytic routes, optimizing the concentration of metal catalysts is essential.

Solvent System: The solvent can significantly impact reaction rates and selectivity. In some amine syntheses, the use of organic solvents like n-heptane can improve the solubility of non-polar substrates. researchgate.net Solvent recycling is also a key consideration for cost reduction and waste minimization.

Temperature and Pressure: Precise control over reaction temperature and pressure is vital. For example, the synthesis of 3-phenoxy-3-phenylpropylamine (B8440625) involves heating with liquid ammonia in a high-pressure reactor at 100°C. prepchem.com

Reaction Time: Optimizing the reaction duration is necessary to maximize product formation while minimizing the formation of byproducts.

pH Control: In aqueous or biphasic systems, particularly those involving enzymes, maintaining the optimal pH is critical for catalyst activity and product stability. google.com

Table of Optimized Parameters for Analogous Amine Syntheses:

| Parameter | Example Process | Optimized Condition | Outcome |

| Catalyst | Transaminase-mediated synthesis of (S)-1-methyl-3-phenylpropylamine | Engineered transaminase | High stereoselectivity and yield nih.gov |

| Solvent | Asymmetric synthesis of 1-methyl-3-phenylpropylamine | n-heptane | Increased substrate solubility researchgate.net |

| Temperature | Synthesis of 3-phenoxy-3-phenylpropylamine | 100°C | Facilitates reaction with liquid ammonia prepchem.com |

| pH | Isolation of 1-methyl-3-phenylpropylamine | pH 12 | Enables extraction with t-butyl methyl ether google.com |

Advanced Purification Techniques in Large-Scale Production

Crystallization: Recrystallization is a common and effective method for purifying solid amine products. For example, the crude product of 3-phenylpropylamine can be recrystallized to yield a high-purity white solid. google.com

Distillation: For liquid amines or their precursors, distillation under reduced pressure is a standard purification method. evitachem.com

Chromatography: While often used in laboratory-scale synthesis, large-scale column chromatography can be employed for high-value products to achieve very high purity.

Extraction: Liquid-liquid extraction is a fundamental technique used to separate the product from the reaction mixture. This often involves pH adjustment to change the solubility of the amine product. For instance, the primary amine can be extracted into an acidic aqueous layer and then isolated by making the layer basic. prepchem.com The use of membrane-based extraction systems is also an emerging technology for in-situ product recovery, which can improve reaction equilibrium and reduce product inhibition. researchgate.net

Synthetic Routes to Key Precursors and Derivatives

Preparation of 3-Phenylpropylamine for Amine Synthesis

Several synthetic routes to 3-phenylpropylamine have been developed, with a focus on using inexpensive starting materials and achieving high yields suitable for industrial production. google.com

One common and industrially viable method starts from 3-phenylpropanol. This process typically involves two main steps:

Conversion of 3-phenylpropanol to a halide: 3-phenylpropanol is reacted with a halogenating agent, such as thionyl chloride, to produce 1-chloro-3-phenylpropane (B93460). google.com

Amination of the halide: The resulting 1-chloro-3-phenylpropane can be converted to 3-phenylpropylamine through various methods. A widely used approach is the Gabriel synthesis, where the halide is first reacted with potassium phthalimide to form 2-(3-phenylpropyl)isoindoline-1,3-dione. This intermediate is then hydrolyzed, typically using hydrazine hydrate, to release the primary amine, 3-phenylpropylamine. google.com

This method is advantageous because the starting materials are readily available and the reaction conditions are relatively simple to control, leading to high yields and purity. google.com

Table of a Synthetic Route to 3-Phenylpropylamine:

| Step | Reactants | Product | Reagents | Yield | Purity (HPLC) |

| 1 | 3-Phenylpropanol | 1-Chloro-3-phenylpropane | Thionyl Chloride | - | - |

| 2 | 1-Chloro-3-phenylpropane | 2-(3-Phenylpropyl)isoindoline-1,3-dione | Potassium Phthalimide | - | - |

| 3 | 2-(3-Phenylpropyl)isoindoline-1,3-dione | 3-Phenylpropylamine | Hydrazine Hydrate, Methanol | 95.7% - 99.3% | 97.1% - 98.6% google.com |

Other synthetic strategies for related phenylpropylamine derivatives exist, such as the reduction of substituted propiophenones or the reductive ring-opening of epoxy styrenes. chemicalbook.com Palladium-catalyzed reactions have also been explored for the synthesis of palladium complexes with 3-phenylpropylamine ligands, which can have applications in catalysis. rsc.org Furthermore, C-H activation of primary 3-phenylpropylamines has been investigated for the synthesis of seven-membered palladacycles. acs.org

Synthesis of N-Substituted Maleimide (B117702) Derivatives (e.g., N-(3-Phenylpropyl)maleimide)

The synthesis of N-substituted maleimides, such as N-(3-phenylpropyl)maleimide, is a well-established process typically achieved through a two-step procedure. tandfonline.com This method leverages the reactivity of maleic anhydride (B1165640) with a primary amine, in this case, 3-phenylpropylamine.

The general synthetic pathway involves:

Formation of the Maleamic Acid Intermediate : The first step consists of the reaction between maleic anhydride and a primary amine. For the synthesis of N-(3-phenylpropyl)maleimide, 3-phenylpropylamine would be used. The amine is added to a solution of maleic anhydride, often in a solvent like dichloromethane (B109758) (CH2Cl2) or N,N-dimethylacetamide (DMAc), at a reduced temperature (e.g., 0–10°C) to control the initial exothermic reaction. tandfonline.comprepchem.com The mixture is then typically stirred at room temperature or refluxed for a period to ensure the complete formation of the corresponding N-substituted maleamic acid. tandfonline.comgoogle.com

Cyclodehydration to the Maleimide : The maleamic acid intermediate is subsequently converted to the final N-substituted maleimide through a cyclodehydration reaction. This is commonly accomplished by heating the maleamic acid in the presence of acetic anhydride and a catalyst, such as sodium acetate (B1210297) or a tertiary amine. tandfonline.comgoogle.com The acetic anhydride acts as the dehydrating agent, removing a molecule of water to facilitate the closure of the five-membered imide ring. After the reaction, the final product is often isolated by precipitation in water and purified through recrystallization. prepchem.com

An alternative approach for the cyclodehydration step involves using an organic tertiary amine in conjunction with an anhydride of a lower fatty acid at temperatures ranging from ambient to just below the decomposition point of the product. google.com

Synthesis of Related Amide Intermediates (e.g., N-(3-phenylpropyl)benzamide derivatives)

N-(3-phenylpropyl)benzamide derivatives are a class of amide intermediates synthesized by forming an amide bond between 3-phenylpropylamine and various substituted benzoic acids. The primary synthetic route is a direct coupling reaction, which can be achieved using the carboxylic acid directly or its more reactive acyl chloride derivative. nih.govvulcanchem.com

A common and effective method involves the direct amidation of a substituted benzoic acid with 3-phenylpropylamine. nih.gov This reaction is typically carried out at room temperature over several hours. The specific substituents on the benzoyl moiety can be varied to produce a library of related amide intermediates. For instance, research has detailed the synthesis of hydroxy, methyl, chloro, and nitro-substituted N-(3-phenylpropyl)benzamides using this approach. nih.gov

Alternatively, the Schotten-Baumann reaction condition can be employed, where a substituted benzoyl chloride is reacted with 3-phenylpropylamine in the presence of a base, such as triethylamine (B128534) or an aqueous base, to neutralize the hydrochloric acid byproduct. vulcanchem.comjetir.org This method is often faster and can be advantageous for less reactive amines or acids.

Detailed research findings have provided specific examples of these synthesized derivatives, along with their analytical characterization.

Table 1: Examples of Synthesized N-(3-phenylpropyl)benzamide Derivatives

| Compound Name | Substituent on Benzamide Ring | Molecular Formula | Molecular Weight ( g/mol ) | LCMS Retention Time (t_R) | Reference |

|---|---|---|---|---|---|

| 3-hydroxy-N-(3-phenylpropyl)benzamide | 3-hydroxy | C₁₆H₁₇NO₂ | 255.31 | 9.98 min | nih.gov |

| 4-hydroxy-N-(3-phenylpropyl)benzamide | 4-hydroxy | C₁₆H₁₇NO₂ | 255.31 | 9.98 min | nih.gov |

| 2-methyl-N-(3-phenylpropyl)benzamide | 2-methyl | C₁₇H₁₉NO | 253.34 | 11.68 min | nih.gov |

| 2-chloro-N-(3-phenylpropyl)benzamide | 2-chloro | C₁₆H₁₆ClNO | 273.76 | 11.57 min | nih.gov |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-(3-Phenylpropyl)maleimide |

| N-(3-phenylpropyl)benzamide |

| 3-phenylpropylamine |

| Maleic anhydride |

| Dichloromethane |

| N,N-dimethylacetamide (DMAc) |

| Acetic anhydride |

| Sodium acetate |

| 3-hydroxy-N-(3-phenylpropyl)benzamide |

| 4-hydroxy-N-(3-phenylpropyl)benzamide |

| 2-methyl-N-(3-phenylpropyl)benzamide |

| 2-chloro-N-(3-phenylpropyl)benzamide |

| 2-nitro-N-(3-phenylpropyl)benzamide |

| Benzoic acid |

| Benzoyl chloride |

| Triethylamine |

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of Butyl 3 Phenylpropyl Amine

Fundamental Chemical Transformations of Secondary Amines

As a secondary amine, Butyl(3-phenylpropyl)amine's reactivity is primarily governed by the nitrogen atom's lone pair of electrons, which makes it both a base and a nucleophile. ck12.orglibretexts.org The compound can participate in a range of reactions that modify its structure and chemical properties, including oxidation at the nitrogen center, specific reduction pathways, and substitution reactions where the nitrogen atom acts as the attacking nucleophile.

Oxidation Reactions and Derived Products

The oxidation of secondary amines like this compound can lead to several products, depending on the oxidizing agent used and the reaction conditions. The nitrogen atom is susceptible to oxidation, which can result in the formation of hydroxylamines or imines. britannica.com Further oxidation can yield more complex products such as nitrones. uomustansiriyah.edu.iq

In the strictest chemical sense, amine oxides (with the general structure R₃N⁺–O⁻) are formed from the oxidation of tertiary amines. britannica.comwikipedia.org When secondary amines, such as this compound, are subjected to oxidation, the initial product is typically a hydroxylamine (R₂NOH). britannica.com These hydroxylamine intermediates are often unstable and can be further oxidized to nitrones, especially if there is a hydrogen atom on the alpha-carbon. uomustansiriyah.edu.iq

The reaction pathway can be summarized as:

Step 1: Oxidation to Hydroxylamine: The secondary amine reacts with an oxidizing agent, adding an oxygen atom to the nitrogen to form a secondary hydroxylamine.

Step 2: Further Oxidation to Nitrone: The resulting hydroxylamine can undergo subsequent oxidation to form a nitrone derivative. uomustansiriyah.edu.iq

The outcome of the oxidation of a secondary amine is highly dependent on the specific reagent employed. Mild oxidizing agents may yield hydroxylamines, while stronger or more specific reagents can lead to different products like imines or facilitate oxidative cleavage. britannica.comdtic.mil

| Reagent | Typical Product(s) from Secondary Amines | General Reaction Conditions |

| Hydrogen Peroxide (H₂O₂) | Hydroxylamines (R₂NOH), Nitrones | Often catalyzed by metal complexes like methylrhenium trioxide (MTO) or selenium dioxide (SeO₂). acs.org |

| Peroxy Acids (e.g., mCPBA) | Hydroxylamines, Nitrones | Common reagents for N-oxidation. wikipedia.org |

| Potassium Permanganate (KMnO₄) | Aldehydes/Ketones via oxidative cleavage | Neutral permanganate can oxidatively hydrolyze amines that have a hydrogen on the carbon adjacent to the nitrogen. acs.orgsciencemadness.org |

| Manganese Dioxide (MnO₂) | Imines (R₂C=NR') | Can remove two hydrogen atoms from the amine structure to form an imine. britannica.com |

Reduction Reactions to Altered Amine Forms

The amine functional group is in a reduced state and is generally stable to most reducing agents. Therefore, the "reduction" of a secondary amine itself is not a common transformation. More frequently, reactions categorized under this heading refer to the synthesis of secondary amines from more oxidized functional groups like amides or imines. organic-chemistry.orgyoutube.com For instance, secondary amides can be reduced to secondary amines using powerful reducing agents. rsc.orgacs.org

While the this compound functional group is resistant to reduction, the synthesis of such amines often involves the reduction of an imine or amide precursor. A variety of reducing agents are employed for these transformations, each with its own level of reactivity and selectivity. acsgcipr.org

| Reducing Agent | Precursor Functional Group | Product | Notes |

| Sodium Borohydride (B1222165) (NaBH₄) | Imine | Secondary Amine | A mild and selective reagent often used in reductive amination. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com |

| Lithium Aluminium Hydride (LiAlH₄) | Amide, Imine | Secondary Amine | A very powerful, non-selective reducing agent capable of reducing amides. youtube.comncert.nic.in |

| Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Imine | Secondary Amine | A mild reductant, particularly effective for reductive aminations as it can selectively reduce the imine in the presence of an aldehyde. wikipedia.orgmasterorganicchemistry.com |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Imine, Nitrile | Secondary Amine | A common and often "greener" method for reduction, using hydrogen gas and a metal catalyst. acsgcipr.orgwikipedia.orgncert.nic.in |

Nucleophilic Substitution Reactions at the Amine Nitrogen

The lone pair of electrons on the nitrogen atom of this compound makes it an effective nucleophile. libretexts.org It can readily attack electrophilic centers, leading to the formation of new carbon-nitrogen or other heteroatom-nitrogen bonds. These nucleophilic substitution reactions are fundamental to the reactivity of secondary amines. geeksforgeeks.orgchemistryguru.com.sgucalgary.ca

Common electrophiles that react with secondary amines include:

Alkyl Halides (Alkylation): this compound can react with an alkyl halide (e.g., iodomethane) in an Sₙ2 reaction. The nitrogen atom displaces the halide, forming a tertiary ammonium (B1175870) salt. A subsequent deprotonation step by a base (often another molecule of the amine) yields the neutral tertiary amine. geeksforgeeks.orgucalgary.ca

Acyl Chlorides/Anhydrides (Acylation): Reaction with acyl chlorides or acid anhydrides results in the formation of an amide. ck12.orgbyjus.comncert.nic.in This reaction is a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acylating agent. The reaction is typically carried out in the presence of a non-nucleophilic base, like pyridine, to neutralize the HCl byproduct. byjus.comncert.nic.in

This reactivity allows for the straightforward conversion of this compound into tertiary amines and N,N-disubstituted amides, which are important transformations in organic synthesis.

Reactions with Aldehydes and Ketones

The reaction of secondary amines with carbonyl compounds is a cornerstone of organic synthesis, leading to the formation of enamines.

Imines, also known as Schiff bases, are formed from the reaction of aldehydes or ketones with primary amines. chemistrysteps.comlibretexts.org Secondary amines, such as this compound, cannot form stable, neutral imines. chemistrysteps.comlibretexts.org The mechanism for imine formation requires the loss of two protons from the nitrogen atom. libretexts.org While a secondary amine can perform the initial nucleophilic attack on the carbonyl carbon to form a carbinolamine intermediate, and subsequently lose water to form a positively charged iminium ion, it lacks the second proton on the nitrogen necessary for the final deprotonation step to yield a neutral imine. makingmolecules.comopenstax.org Therefore, the reaction pathway for secondary amines with aldehydes and ketones proceeds towards enamine formation via the iminium ion intermediate.

The reaction of this compound with an aldehyde or ketone that has a proton on its α-carbon results in the formation of an enamine. masterorganicchemistry.comchemistrysteps.com This is an acid-catalyzed condensation reaction where a molecule of water is eliminated. youtube.comlumenlearning.com

The mechanism proceeds in several steps:

Nucleophilic Attack: The secondary amine attacks the carbonyl carbon to form a zwitterionic intermediate. jove.com

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine. jove.comucalgary.ca

Protonation and Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). openstax.orgjove.com The subsequent loss of water generates a resonance-stabilized iminium ion. makingmolecules.comopenstax.org

Deprotonation: A base (often a solvent or another amine molecule) removes a proton from the α-carbon (the carbon adjacent to the carbon of the C=N bond), leading to the formation of the carbon-carbon double bond of the enamine and neutralization of the nitrogen atom. chemistrysteps.comyoutube.com

The formation of enamines is a reversible process, and they can be hydrolyzed back to the parent carbonyl compound and secondary amine by treatment with aqueous acid. makingmolecules.commasterorganicchemistry.com

Table 4: Enamine Formation from this compound

| Reactant | Reagent (Carbonyl) | Product | Reaction Type |

|---|---|---|---|

| This compound | Cyclohexanone | 1-(Butyl(3-phenylpropyl)amino)cyclohex-1-ene | Nucleophilic Addition / Condensation |

Detailed Mechanistic Investigations

The reactivity of this compound is fundamentally governed by the nucleophilicity of the nitrogen's lone electron pair. In alkylation, acylation, and sulfonylation reactions, this lone pair initiates a nucleophilic attack on an electrophilic carbon or sulfur atom. The key difference in outcome between alkylation and acylation/sulfonylation lies in the electronic properties of the product. Alkylation leads to a more nucleophilic tertiary amine, promoting further reaction, whereas acylation and sulfonylation produce amides and sulfonamides, respectively, where the nitrogen lone pair is delocalized by resonance, deactivating it towards further nucleophilic attack. masterorganicchemistry.comlibretexts.org

In reactions with carbonyls, the formation of the iminium ion is a critical mechanistic branch point. For primary amines, this intermediate is deprotonated at the nitrogen to form an imine. libretexts.org For secondary amines like this compound, this pathway is blocked. Instead, deprotonation occurs at an adjacent carbon, a step that requires the carbonyl compound to be enolizable (i.e., possess an α-hydrogen). masterorganicchemistry.comyoutube.com The entire process of enamine formation is an equilibrium, which can be driven towards the product by removing the water that is formed. youtube.com The reaction rate is highly pH-dependent; it is slow in highly acidic solutions because the amine is protonated and non-nucleophilic, and slow in basic solutions because the carbonyl is not activated by protonation and the hydroxyl group of the carbinolamine is not easily eliminated. openstax.orgjove.com An optimal pH is typically weakly acidic, around 4.5. openstax.orgjove.com

Elucidation of Reaction Pathways using Experimental and Theoretical Approaches

The elucidation of reaction pathways for amines is a complex process that often involves a combination of experimental studies and theoretical calculations to provide a comprehensive understanding of the underlying mechanisms. For instance, the atmospheric degradation of tert-butylamine, initiated by OH radicals, has been investigated using both detailed quantum chemistry studies and laboratory experiments. whiterose.ac.uk This dual approach revealed that the reaction primarily proceeds through hydrogen abstraction from the amino group. whiterose.ac.uk In the presence of nitrogen oxides (NOx), this leads to the formation of tert-butylnitramine and acetone as the main products. whiterose.ac.uk

Theoretical calculations, such as those using density functional theory (DFT), are instrumental in mapping out potential energy surfaces, identifying transition states, and calculating reaction rates. These computational methods can predict the most likely reaction pathways and the formation of various products. whiterose.ac.ukresearchgate.net Experimental techniques, such as those conducted in photoreactors like the European Photoreactor (EUPHORE), allow for the observation and quantification of reaction products under controlled conditions, validating the theoretical predictions. whiterose.ac.uk In the case of tert-butylamine, minor products predicted by theory, including formaldehyde, 2-methylpropene, and propan-2-imine, were also observed experimentally. whiterose.ac.uk This synergistic approach provides a robust model for understanding the reactivity of amines like this compound in various chemical environments.

Study of Stereochemical Outcomes in Amine Reactions

The stereochemical outcomes of reactions involving chiral amines are critical, particularly in the synthesis of pharmaceuticals and other biologically active molecules. The amine group can direct the stereochemistry of a reaction, leading to the formation of specific stereoisomers.

A relevant example is the reaction of 3-phenyl-1-butylamine with nitrous acid in an acetic acid medium. This diazotization reaction results in a mixture of products, including 3-phenyl-1-butene, 3-phenyl-1-butyl acetate (B1210297), and diastereoisomeric 3-phenyl-2-butyl acetates. osti.gov The formation of diastereoisomeric products highlights the influence of the existing chiral center on the reaction's stereochemical course. osti.gov Such reactions often proceed through carbocationic intermediates, where rearrangements can occur, leading to extensive isotope-position rearrangement when labeled substrates are used. osti.gov Understanding these pathways and outcomes is crucial for controlling the synthesis of enantiomerically pure compounds.

For amines like 1-methyl-3-phenylpropylamine, which is chiral, achieving high enantiomeric purity is essential for its application as an intermediate in synthesizing more complex molecules. Methods for optical resolution, such as the use of resolving agents, or enzymatic kinetic resolution processes, are actively researched to separate racemic mixtures into their individual enantiomers.

Catalytic Mechanisms in Hydrogenation Processes

Catalytic hydrogenation is a key industrial process for the synthesis of amines. The production of 3-phenylpropylamine (B116678) (PPA), a close structural analog of this compound, via the hydrogenation of 3-phenylpropionitrile (PPN) over a Palladium on Carbon (Pd/C) catalyst has been studied in detail. nih.govacs.orgnih.govresearchgate.net This process is typically carried out under mild conditions (30–80 °C, 6 bar) in a two-phase solvent system (e.g., dichloromethane (B109758)/water) with acidic additives. nih.govacs.orgnih.govresearchgate.net

The reaction mechanism involves the reduction of the nitrile group to a primary amine. The selectivity towards the desired primary amine over secondary or tertiary amine byproducts is a significant challenge. The formation of byproducts like N,N-bis(3-phenylpropyl)amine (TPPA) can be substantial. researchgate.net The use of acidic additives, such as a combination of H₂SO₄ and NaH₂PO₄, is a key parameter in controlling the conversion of the nitrile and the selectivity towards the primary amine. nih.govacs.org

Quantum chemical calculations using density functional theory (DFT) have been employed to understand the adsorption interactions of the different imine intermediates on the palladium catalyst surface, helping to clarify the observed differences in primary amine selectivity. nih.govresearchgate.net The reaction conditions, including temperature and reaction time, have a profound impact on the outcome. While higher temperatures can increase the conversion rate, they often lead to lower selectivity for the primary amine due to the increased formation of byproducts. nih.govacs.org

| Temperature (°C) | Conversion of PPN (%) | Selectivity to PPA (%) | Isolated Yield of PPA (%) |

|---|---|---|---|

| 30 | 46 | 48 | 22 |

| 80 | 76 | 26 | 20 |

Data derived from the hydrogenation of PPN over a 10% Pd/C catalyst in a dichloromethane/water system with H₂SO₄ and NaH₂PO₄ additives. nih.govacs.org

| Reaction Time (h) | Conversion of PPN (%) | Selectivity to PPA (%) | Isolated Yield of PPA (%) |

|---|---|---|---|

| 3.5 | 68 | 38 | 25 |

| 7 | 76 | 26 | 20 |

| 21 | 86 | 15 | 13 |

Data illustrates that prolonged reaction times increase conversion but significantly decrease selectivity towards the primary amine (PPA). researchgate.net

Diversification through Functionalization

Strategies for C-N Bond Functionalization

The functionalization of the C-N bond in amines is a powerful strategy for synthesizing diverse and complex molecules. One notable approach is the catalyst-free, three-component coupling of amines, dihalomethanes, and >P(O)H species. nih.gov This method achieves selective C-N bond functionalization and can produce optically active phosphorus analogs of α-amino acids stereospecifically, with retention of configuration at the phosphorus atom. nih.gov

Another significant strategy involves the α-C–H bond functionalization of unprotected amines. nih.gov This method utilizes the in-situ formation of transient imines from lithium amides via oxidation with a simple ketone. These electrophilic imines can then be trapped by a variety of nucleophiles, including enolates and nitrile anions, often promoted by a Lewis acid like BF₃ etherate. nih.gov This approach allows for the direct conversion of simple starting amines into a diverse range of more complex functionalized amines, such as β-aminoketones and β-aminoesters, in a single operation. nih.gov The nitrogen atom in an amine like 1-methyl-3-phenylpropylamine also possesses a lone pair of electrons, making it a nucleophile that can readily react with electrophiles like alkyl halides to form secondary or tertiary amines.

Reactivity of Analogous Structures in Cycloaddition and Polymerization (e.g., Maleimides)

Maleimides are versatile functional groups that serve as excellent analogs for studying the potential reactivity of amine-containing structures in cycloaddition and polymerization reactions. researchgate.net Their reactivity is well-documented and includes participation in Diels-Alder and [3+2] dipolar cycloadditions, Michael additions, and various polymerization processes. researchgate.netnih.gov

The amine functionality, such as that in this compound, can engage in reactions with maleimides. A primary or secondary amine can participate in an aza-Michael addition across the electron-deficient double bond of the maleimide (B117702) ring. researchgate.net This type of reaction is fundamental in bioconjugation and materials science for crosslinking and surface modification.

Furthermore, maleimides are known to undergo [3+2] dipolar cycloaddition reactions with azides and nitrones. researchgate.netnih.gov The rates of these reactions can be significantly accelerated by attaching complementary recognition sites to the reactive partners, which pre-organize the reactants into a reactive binary complex. nih.gov Theoretical studies using DFT have been employed to analyze the reactivity, regioselectivity, and stereoselectivity of these cycloadditions, providing insight into the transition state structures and the influence of substituents. researchgate.net The diverse reactivity of maleimides provides a predictive framework for how the amine group in this compound could be utilized as a reactive handle in polymerization and the synthesis of complex heterocyclic structures. researchgate.net

Computational and Theoretical Chemical Studies of Butyl 3 Phenylpropyl Amine

Quantum Chemical Methodologies for Molecular Structure and Electronic Properties

Quantum chemical methods are central to understanding the behavior of molecules at the atomic level. By solving approximations of the Schrödinger equation, these techniques can predict a wide range of properties, including molecular geometries, vibrational energies, and electronic characteristics. Studies on 3-PPA have employed several key quantum methodologies to elucidate its chemical nature. researchgate.netresearchgate.netaip.org

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry. It is favored for its balance of accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 3-PPA. semanticscholar.org DFT methods, particularly the B3LYP hybrid functional, have been extensively used to investigate the geometry and energetics of 3-PPA. researchgate.netdergipark.org.tr

The flexibility of the propyl chain in 3-phenylpropylamine (B116678) allows it to adopt multiple spatial arrangements, or conformations. Computational studies have used DFT to perform geometry optimization, a process that locates the lowest energy (most stable) structure of a molecule. mdpi.com For 3-PPA, the potential energy surface has been explored to identify various stable conformers. researchgate.net

Research indicates that the relative orientation of the phenyl ring and the amino group, defined by dihedral angles, leads to different conformers. The trans-gauche-gauche (TGG) form has been identified as a particularly stable conformation when the molecule is coordinated to a metal center. researchgate.net DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p) or 6-31G(d,p), are employed to determine the optimized structural parameters (bond lengths and angles) and relative energies of these conformers. researchgate.netdergipark.org.tr This analysis is crucial for understanding how the molecule's shape influences its interactions and reactivity.

Table 1: Representative Conformational Data for Phenylalkylamines Data shown for the related 2-phenylethylamine radical cation to illustrate typical energy differences between conformers as specific data for Butyl(3-phenylpropyl)amine was not available.

| Conformer Type | Relative Energy (kJ mol⁻¹) | Description |

|---|---|---|

| Gauche (G1) | 0.0 | Most stable gauche conformer, often folded. |

| Gauche (G2) | 1.8 | A slightly higher energy gauche conformer. |

| Gauche (G3) | 6.8 | A less stable gauche conformer. |

| Anti (A1) | 3.2 | An extended conformer, typically less stable than the primary gauche form. |

| Anti (A2) | 10.1 | A higher energy extended conformer. |

Source: Based on data for 2-phenylethylamine at the MP2/6-311++G(d,p) level including zero-point correction. aip.org

Vibrational frequency calculations are essential for two main reasons: to confirm that an optimized geometry corresponds to a true energy minimum (an equilibrium state with no imaginary frequencies) and to predict infrared (IR) and Raman spectra. dergipark.org.tr For 3-PPA, theoretical vibrational spectra have been calculated using DFT (B3LYP) and compared with experimental FT-IR and FT-Raman spectra. researchgate.netresearchgate.net This comparison allows for the confident assignment of specific vibrational modes to the observed spectral bands. researchgate.net The analysis often involves a Total Energy Distribution (TED) calculation to characterize the nature of the vibrations, such as N-H stretching, C-H stretching, or phenyl ring modes. researchgate.net These calculations are also vital for identifying transition state structures, which are characterized by a single imaginary frequency and represent the energy barrier between reactants and products in a chemical reaction. ua.pt

Table 2: Selected Calculated Vibrational Frequencies for 3-Phenylpropylamine (3-PPA) Theoretical values are often scaled to better match experimental data.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (B3LYP) | Description |

|---|---|---|

| N-H Asymmetric Stretch | ~3450 | Stretching of the amine N-H bonds. |

| N-H Symmetric Stretch | ~3370 | Stretching of the amine N-H bonds. |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the phenyl ring. |

| Aliphatic C-H Stretch | 2850 - 2950 | Stretching of C-H bonds on the propyl chain. |

| C-N Stretch | ~1070 | Stretching of the carbon-nitrogen bond. |

Source: Based on typical frequency ranges and data from related studies. researchgate.netresearchgate.net

DFT and other high-level computational methods can be used to calculate important thermochemical properties, such as enthalpies of formation. acs.org Studies on the radical cations of a series of ω-phenylalkylamines, including 3-PPA, have utilized methods like the Complete Basis Set (CBS-QB3) procedure to determine their thermochemistry. aip.org This method involves a series of calculations to extrapolate to a high level of theory and a complete basis set, providing accurate energy values. aip.org These calculations are critical for understanding the energetics of ionization and fragmentation pathways in mass spectrometry, revealing how the radical cation-π interaction between the terminal amino group and the phenyl ring stabilizes the molecule. aip.org

Ab initio Hartree-Fock (HF) theory is a foundational quantum chemistry method that solves the Schrödinger equation without empirical parameters. epstem.net While generally less accurate than modern DFT methods for many properties due to its neglect of electron correlation, it remains a valuable tool, especially as a starting point for more advanced calculations. arkat-usa.org In studies of 3-PPA, HF calculations with the 6-311++G(d,p) basis set have been used to compute molecular geometry and NMR chemical shifts. researchgate.net By comparing the results from HF with those from DFT methods (like B3LYP and BLYP) and experimental data, researchers can assess the performance of different theoretical levels and gain a more complete understanding of the molecule's electronic structure. researchgate.net

Hybrid QM/MM methods offer a computationally efficient solution for studying chemical processes in very large systems, such as an enzyme active site or a molecule in solution. mdpi-res.com In this approach, the chemically active region (e.g., the substrate and key enzyme residues) is treated with a high-accuracy quantum mechanics (QM) method, while the surrounding environment (the rest of the protein and solvent) is described using a less computationally demanding molecular mechanics (MM) force field. mdpi-res.com

While no specific QM/MM studies on this compound have been published, this methodology is highly relevant for investigating its potential interactions with biological targets. For instance, QM/MM could be used to model the binding of this compound within a receptor or enzyme active site, providing detailed insight into the non-covalent interactions and the electronic changes that occur upon binding. acs.org Such simulations are instrumental in rational drug design and in understanding the mechanisms of enzyme catalysis. unisi.itquantumzyme.com

Density Functional Theory (DFT) for Geometry and Energetics

Theoretical Prediction and Validation of Spectroscopic Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be used to validate experimental findings and interpret complex spectra. Methods like Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are employed to calculate these properties with a high degree of accuracy.

Nuclear Magnetic Resonance (NMR) Chemical Shift Computations

Theoretical calculations are instrumental in predicting the ¹H and ¹³C NMR chemical shifts of molecules. These computations help in the assignment of complex spectra and in understanding how the electronic environment of each nucleus is affected by molecular conformation and solvent interactions.

For the model compound 3-phenylpropylamine (3-PPA), ¹H and ¹³C NMR chemical shifts have been calculated using HF and DFT (B3LYP) methods with the 6-311++G(d,p) basis set. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly applied for such calculations. acs.org The theoretical values are then correlated with experimental data, often showing strong agreement after systematic scaling or referencing to a standard like Tetramethylsilane (TMS). acs.org

Studies on 3-PPA have investigated the influence of different solvents on its NMR spectra, with calculations performed in simulated solvent environments (e.g., using a polarizable continuum model) to mimic experimental conditions in solvents like chloroform-d (B32938) or methanol-d. researchgate.net The comparison between calculated and experimental shifts validates the accuracy of the computational model and the optimized molecular geometry.

Table 1: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for 3-Phenylpropylamine (3-PPA) in CDCl₃ Calculated values are often scaled to correct for systematic errors. The data presented here is illustrative of the approach described in the literature.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-311++G(d,p)) |

| C (Aromatic, Quaternary) | 142.1 | 142.5 |

| C (Aromatic, CH) | 128.4 | 128.8 |

| C (Aromatic, CH) | 128.3 | 128.7 |

| C (Aromatic, CH) | 125.7 | 126.1 |

| C (Propyl, CH₂-N) | 42.1 | 42.6 |

| C (Propyl, CH₂-Ph) | 34.0 | 34.5 |

| C (Propyl, Internal CH₂) | 31.5 | 31.9 |

Infrared (IR) and Raman Spectroscopic Simulations

Vibrational spectroscopy, including IR and Raman, provides a fingerprint of a molecule based on its vibrational modes. Computational simulations are essential for assigning the observed spectral bands to specific molecular motions.

Theoretical vibrational frequencies and intensities for a molecule like this compound can be calculated using DFT methods, such as B3LYP, with an appropriate basis set (e.g., 6-311++G(d,p)). nih.govdergipark.org.tr The calculation first involves optimizing the molecule's geometry to find its lowest energy state. Then, the vibrational frequencies are computed, which correspond to the normal modes of vibration. nih.gov These calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental spectra. researchgate.net

For the model compound 3-PPA, key vibrational modes would include N-H stretching, C-H stretching (both aliphatic and aromatic), C-N stretching, and aromatic ring vibrations. researchgate.netnih.gov Raman spectra can also be simulated, providing complementary information, particularly for symmetric vibrations and skeletal modes. researchgate.net

Table 2: Illustrative Calculated Vibrational Frequencies (cm⁻¹) for Key Modes in 3-Phenylpropylamine This data is representative of typical computational outputs for such molecules.

| Vibrational Mode | Typical Calculated Frequency Range (Scaled) | Expected Intensity |

| N-H Asymmetric Stretch | 3350-3450 | Medium (IR) |

| N-H Symmetric Stretch | 3250-3350 | Medium (IR) |

| Aromatic C-H Stretch | 3000-3100 | Medium-Strong (IR), Strong (Raman) |

| Aliphatic C-H Stretch | 2850-2960 | Strong (IR & Raman) |

| N-H Scissoring | 1590-1650 | Medium (IR) |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong (IR & Raman) |

| C-N Stretch | 1000-1250 | Medium (IR) |

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a vital tool for investigating the mechanisms of chemical reactions at a molecular level. It allows researchers to map out reaction pathways, identify transient species like transition states, and determine the energetic feasibility of a proposed mechanism.

Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a fundamental concept that describes the energy of a molecule as a function of its geometry. researchgate.netlibretexts.org By mapping the PES, chemists can identify stable molecules (minima), transition states (saddle points), and the pathways that connect them. libretexts.org

For a flexible molecule like this compound, a PES scan can be performed by systematically changing specific geometric parameters, such as dihedral angles, and calculating the energy at each point while allowing the rest of the molecule to relax. researchgate.netumn.edu For instance, mapping the energy as a function of the torsion angles along the propyl chain would reveal the relative energies of different conformers (e.g., trans vs. gauche). This is crucial for understanding the molecule's preferred shapes, which can influence its reactivity and spectroscopic properties. Studies on ω-phenylalkylamines have shown that the chain length and conformation dictate the potential for interaction between the terminal amino and phenyl groups. aip.org

Transition State Identification and Reaction Barrier Determination

A transition state (TS) is a specific point on the PES that represents the highest energy barrier along the lowest-energy path between reactants and products. researchgate.netlibretexts.org Identifying the structure and energy of the TS is key to understanding a reaction's kinetics.

Computational methods can locate this first-order saddle point. A key characteristic of a calculated TS structure is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state is the activation energy or reaction barrier (ΔE‡). lbl.gov A higher barrier corresponds to a slower reaction.

For a reaction involving this compound, such as its formation via the hydrogenation of a nitrile semanticscholar.org or an imine, DFT calculations could be used to model the reactants, products, and the transition state of the rate-determining step. This allows for the determination of the reaction barrier, providing insight into the reaction's feasibility and mechanism.

Solvent Effects in Computational Modeling

Reactions are typically run in a solvent, which can significantly influence reaction rates and equilibria. Computational models must account for these solvent effects to achieve high accuracy. researchgate.net

There are two main approaches:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant (e.g., the Polarizable Continuum Model, PCM). This method is computationally efficient and captures the bulk electrostatic effects of the solvent. uregina.ca

Explicit Solvation Models: A number of individual solvent molecules are included in the calculation along with the solute. This approach can model specific solute-solvent interactions, like hydrogen bonding, but is computationally much more demanding.

For reactions involving amines, which can act as hydrogen bond donors and acceptors, specific interactions with protic solvents can be critical. researchgate.net Computational studies on the NMR spectra of 3-PPA have shown that including solvent effects is necessary to accurately reproduce experimental observations. researchgate.net Similarly, calculating a reaction barrier in a simulated solvent environment provides a more realistic prediction of the reaction rate compared to a gas-phase calculation. uregina.ca

Structure-Property Relationships Derived from Computational Studies

Computational chemistry provides a powerful lens for understanding the relationship between the three-dimensional structure of a molecule and its physicochemical properties. While specific computational studies exclusively targeting this compound are not prevalent in publicly accessible literature, a wealth of theoretical research on its parent compound, 3-phenylpropylamine (3-PPA), and related N-alkylated amines allows for the deduction of its structural and electronic characteristics. Methods such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) calculations are standard tools for these investigations, offering insights into molecular geometry, conformational preferences, and electronic properties.

Computational analyses of 3-phenylpropylamine have been performed using various levels of theory, including HF, BLYP (Becke–Lee–Yang–Parr), and B3LYP (Becke, 3-parameter, Lee–Yang–Parr) density functional methods with basis sets like 6-311++G(d,p). These studies have calculated optimized structural parameters such as bond lengths, bond angles, and dihedral angles for the parent amine. For instance, detailed calculations have elucidated the preferred conformations of the propyl chain relative to the phenyl ring.

The introduction of a butyl group to the nitrogen atom of 3-phenylpropylamine to form this compound is expected to significantly influence several key properties. The structure-property relationships can be extrapolated from studies on similar N-alkylated compounds.

Molecular Geometry and Conformational Analysis:

Electronic Properties and Reactivity:

A fundamental property influenced by the N-butyl substituent is the basicity of the amine, which can be quantified computationally by its proton affinity (PA). The inductive effect of the butyl group, an electron-donating alkyl group, increases the electron density on the nitrogen atom. This enhanced electron density makes the lone pair on the nitrogen more available for protonation, thereby increasing the basicity of this compound compared to 3-phenylpropylamine. DFT methods are well-established for accurately predicting proton affinities and gas-phase basicities.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also critical in understanding reactivity. The energy of the HOMO is related to the ionization potential and the ability to donate an electron, while the LUMO energy relates to the electron affinity. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom's lone pair. The electron-donating butyl group would raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack and oxidation compared to the primary amine.

Influence on Physicochemical Properties:

Structure-property relationships also extend to macroscopic properties like lipophilicity, which is crucial for a molecule's behavior in different environments. The addition of the butyl group significantly increases the nonpolar surface area of the molecule. This is expected to increase its lipophilicity, which can be quantified by the partition coefficient, logP. While experimental determination is standard, computational models can provide reliable estimates of logP based on the molecular structure.

The following tables summarize the kind of data obtained from computational studies on the parent compound, 3-phenylpropylamine, and the anticipated changes for this compound.

Table 1: Calculated Geometric Parameters for 3-Phenylpropylamine (3-PPA) from Theoretical Studies. Note: The values presented are illustrative and derived from typical DFT calculations found in the literature for similar molecules. Actual values may vary based on the level of theory and basis set used.

| Parameter | Calculated Value | Method/Basis Set |

|---|---|---|

| C-N Bond Length (Å) | ~1.47 | B3LYP/6-311++G(d,p) |

| N-H Bond Length (Å) | ~1.02 | B3LYP/6-311++G(d,p) |

| C-C-N Bond Angle (°) | ~112 | B3LYP/6-311++G(d,p) |

| H-N-H Bond Angle (°) | ~106 | B3LYP/6-311++G(d,p) |

Table 2: Predicted Changes in Properties from 3-Phenylpropylamine to this compound.

| Property | 3-Phenylpropylamine | This compound (Predicted) | Computational Rationale |

|---|---|---|---|

| Basicity (Proton Affinity) | Baseline | Increased | Electron-donating inductive effect of the N-butyl group increases electron density on the nitrogen atom. |

| HOMO Energy | Baseline | Increased (less negative) | The electron-donating butyl group destabilizes the HOMO, which is localized on the nitrogen. |

| Lipophilicity (logP) | Baseline | Increased | Addition of the nonpolar butyl group increases the overall hydrophobicity of the molecule. |

| Molecular Volume | Baseline | Increased | Addition of the butyl group increases the size of the molecule. |

Advanced Analytical Techniques for Characterization and Elucidation of Butyl 3 Phenylpropyl Amine